![molecular formula C30H42F6N4Sb- B13419127 antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride CAS No. 41494-34-2](/img/structure/B13419127.png)
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-): is a complex organic compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its stability and reactivity. It is composed of a tris[4-(diethylamino)phenyl]ammonium cation and a hexafluoroantimonate anion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) typically involves the reaction of tris[4-(diethylamino)phenyl]amine with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving tris[4-(diethylamino)phenyl]amine in a suitable solvent such as chloroform or dichloromethane.
- Adding hexafluoroantimonic acid dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and washing with a non-polar solvent to remove any impurities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tris[4-(diethylamino)phenyl]amine oxide, while reduction could produce tris[4-(diethylamino)phenyl]amine.
科学研究应用
Chemistry: In chemistry, Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is used as an intermediate in the synthesis of photochromic dyes and as a hole-transporting material in organic light-emitting diodes (OLEDs) .
Biology and Medicine: The compound’s unique properties make it useful in biological research, particularly in the study of cellular processes and as a potential therapeutic agent.
Industry: In the industrial sector, it is employed in the production of advanced materials, including optoelectronic devices and nanostructured films .
作用机制
The mechanism of action of Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) involves its interaction with molecular targets through its functional groups. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its molecular structure allows it to participate in charge transfer processes, making it valuable in optoelectronic applications .
相似化合物的比较
- Tris[4-(dimethylamino)phenyl]amine
- Tris[4-(methoxyphenyl)]amine
- Tris[4-(bromophenyl)]amine
Uniqueness: Tris[4-(diethylamino)phenyl]ammoniumyl hexafluoroantimonate(1-) is unique due to its specific combination of functional groups, which confer distinct electronic properties. This makes it particularly suitable for applications in optoelectronics and as a hole-transporting material .
属性
CAS 编号 |
41494-34-2 |
|---|---|
分子式 |
C30H42F6N4Sb- |
分子量 |
694.4 g/mol |
IUPAC 名称 |
antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride |
InChI |
InChI=1S/C30H42N4.6FH.Sb/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6;;;;;;;/h13-24H,7-12H2,1-6H3;6*1H;/q;;;;;;;+5/p-6 |
InChI 键 |
SWHALQSKQOETJC-UHFFFAOYSA-H |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


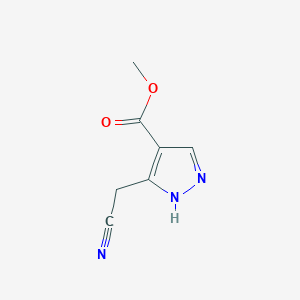
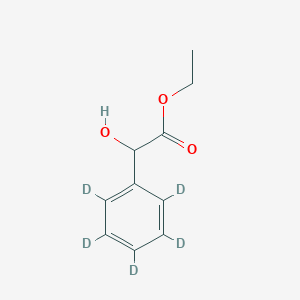
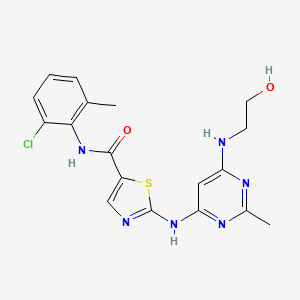
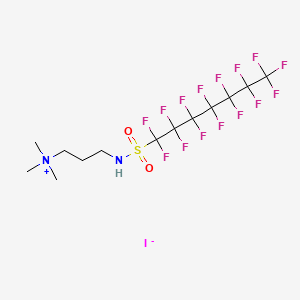
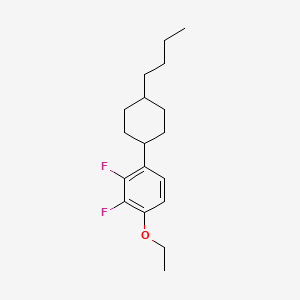

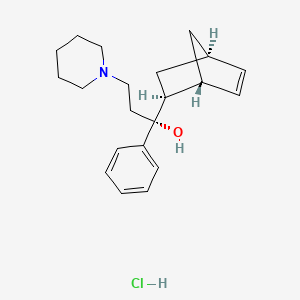
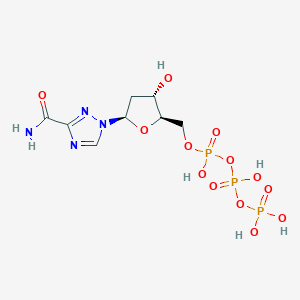
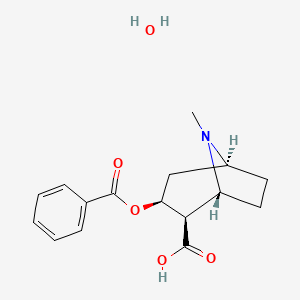
![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
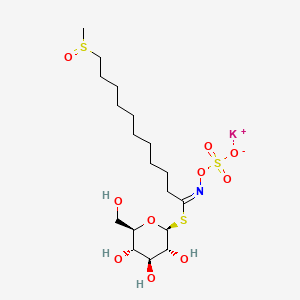
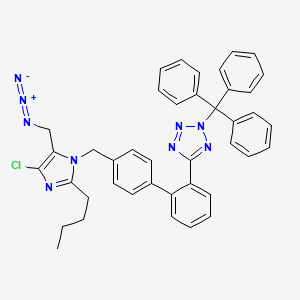
![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
